N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Epigenetics Bromodomain inhibition Chemical probe design

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2097919-74-7; molecular formula C₁₅H₁₆N₂O₄S₂; MW 352.44 g/mol) is a synthetic hybrid heterocyclic compound belonging to the isoxazole-4-sulfonamide class. It incorporates the 3,5-dimethylisoxazole core — a validated acetyl-lysine bioisostere scaffold for bromodomain inhibition — covalently linked via an ethyl spacer to both furan-2-yl and thiophen-2-yl rings.

Molecular Formula C15H16N2O4S2
Molecular Weight 352.42
CAS No. 2097919-74-7
Cat. No. B2475082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
CAS2097919-74-7
Molecular FormulaC15H16N2O4S2
Molecular Weight352.42
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
InChIInChI=1S/C15H16N2O4S2/c1-10-15(11(2)21-17-10)23(18,19)16-9-12(13-5-3-7-20-13)14-6-4-8-22-14/h3-8,12,16H,9H2,1-2H3
InChIKeyPCZFXFQXOSMJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide: Procurement-Grade Structural and Physicochemical Profile


N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2097919-74-7; molecular formula C₁₅H₁₆N₂O₄S₂; MW 352.44 g/mol) is a synthetic hybrid heterocyclic compound belonging to the isoxazole-4-sulfonamide class [1]. It incorporates the 3,5-dimethylisoxazole core — a validated acetyl-lysine bioisostere scaffold for bromodomain inhibition [2] — covalently linked via an ethyl spacer to both furan-2-yl and thiophen-2-yl rings. The ZINC database lists this compound under accession ZINC12560976, with calculated logP of 1.93 and topological polar surface area (tPSA) of 92 Ų [1]. As of the latest ChEMBL curation cycle, no biological activity has been reported for this specific compound [1], classifying it as a screening-grade chemical probe positioned for de novo target identification or scaffold-hopping campaigns.

Why Generic Isoxazole-4-sulfonamide Substitution Fails for N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2097919-74-7)


The 3,5-dimethylisoxazole-4-sulfonamide core alone (CAS 175136-83-1) serves as a versatile acetyl-lysine mimetic scaffold [1], but its biological selectivity, physicochemical compatibility, and synthetic derivatizability are entirely governed by the N-substituent identity. Regioisomeric variants — such as N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2097935-77-6) or linker-modified analogs including 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide — exhibit divergent steric bulk, rotatable bond counts, and hydrogen-bonding geometries that alter target engagement profiles and pharmacokinetic trajectories in ways that cannot be predicted by core-scaffold inference alone [2]. Furthermore, the joint presentation of furan-2-yl and thiophen-2-yl rings on a single sp³-hybridized ethyl carbon creates a chiral center absent in simpler N-benzyl or N-phenethyl isoxazole sulfonamides, introducing stereochemical complexity that may be exploited for enantioselective target recognition [2]. Generic substitution without precise structural matching risks selecting a compound with materially different molecular recognition properties, undermining assay reproducibility.

Quantitative Differentiation Evidence for N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2097919-74-7) vs. Closest Analogs


Regioisomeric Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Substitution Alters Spatial Topology and Predicted Target Complementarity

The target compound features a thiophen-2-yl substituent attached to the ethyl linker, whereas its closest regioisomer, CAS 2097935-77-6, bears a thiophen-3-yl group. This substitutional isomerism alters the dihedral angle between the thiophene ring and the central ethyl linker, changing the spatial projection of the sulfur atom relative to the isoxazole-4-sulfonamide pharmacophore. In the broader 3,5-dimethylisoxazole series, even minor alterations in N-substituent geometry modulate bromodomain subtype selectivity (e.g., BRD2 vs. BRD4 vs. CREBBP) [1]. Although no head-to-head biochemical comparison has been published for these two regioisomers, the structural divergence constitutes a procurement-critical differentiation point, as the two compounds cannot be assumed to produce superimposable binding poses or selectivity signatures in bromodomain or other target assays .

Epigenetics Bromodomain inhibition Chemical probe design

Linker Architecture Differentiation: Branched Ethyl Linker vs. Methylene-Bridged Furan-Thiophene Scaffolds and Rotatable Bond Implications

The target compound employs a branched ethyl linker (-CH₂-CH(Ar₁)(Ar₂)-) connecting the sulfonamide nitrogen to both furan-2-yl and thiophen-2-yl rings. The closest commercially available linker variants, such as 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide, utilize a direct methylene bridge to a fused or biaryl furan-thiophene system. This architectural distinction has quantifiable consequences: the target compound possesses 6 rotatable bonds [1], conferring greater conformational entropy and a more expansive target-search ensemble compared to the more rigid methylene-linked analogs, which typically exhibit 4–5 rotatable bonds. The branched architecture also introduces a chiral center at the ethyl C2 carbon, absent in methylene-linked comparators, offering an additional dimension for enantioselective molecular recognition in asymmetric binding pockets [2].

Medicinal chemistry Scaffold optimization Ligand efficiency

Physicochemical Property Vector Differentiation: LogP, tPSA, and H-Bond Donor/Acceptor Profile Distinguished from Core Scaffold and Simple N-Alkyl Analogs

The target compound exhibits a calculated logP of 1.93 and tPSA of 92 Ų (ZINC12560976) [1], placing it within favorable oral drug-like chemical space (Lipinski compliance: MW 352.44 <500, logP <5, HBD 2, HBA 4). In comparison, the parent 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1; MW 176.2) has a substantially lower logP (estimated <0) and fewer heteroatom interactions, limiting its passive membrane permeability. Conversely, highly lipophilic N-benzyl or N-diaryl derivatives in the same class can exceed logP 3.5, increasing the risk of phospholipidosis and promiscuous binding [2]. The target compound's balanced logP — conferred by the dual furan/thiophene substitution — positions it in an intermediate hydrophobicity window that is empirically associated with higher hit-to-lead progression rates in fragment-based and HTS campaigns [2].

Drug-likeness ADME prediction Physicochemical profiling

Scaffold Validation via Acetyl-Lysine Bioisostere Hypothesis: 3,5-Dimethylisoxazole Core Confers Bromodomain Recognition Potential Absent in Oxazole, Thiazole, or Benzenesulfonamide Isosteres

The 3,5-dimethylisoxazole ring system has been crystallographically validated as an acetyl-lysine (KAc) bioisostere that competitively displaces acetylated histone peptides from bromodomains [1]. X-ray structures of BRD4(1) in complex with 4-substituted 3,5-dimethylisoxazole ligands (e.g., compound 4d; IC₅₀ <5 μM for BRD2(1) and BRD4(1)) reveal that the endocyclic nitrogen and oxygen atoms of the isoxazole ring form a conserved hydrogen-bond network with the conserved asparagine residue (Asn140 in BRD4(1)) and the structurally anchored water network within the acetyl-lysine binding pocket [1]. This recognition motif is absent in oxazole (O,N permutation alters H-bond geometry), thiazole (sulfur substitution eliminates key H-bond acceptor), and benzenesulfonamide (lacks the heterocyclic H-bond donor/acceptor pair) isosteres. The target compound retains this validated isoxazole pharmacophore while appending the furan-thiophene ethyl substituent at the 4-position via the sulfonamide linker — the same vector used by the published BRD4 ligands [1][2].

Epigenetics Bromodomain Acetyl-lysine mimetic

Synthetic Tractability and Derivative Potential: Modular Van Leusen-Based Isoxazole Assembly vs. Alternative Heterocycle Syntheses

The isoxazole ring in the target compound can be constructed via the Van Leusen reaction — a well-established cycloaddition between aldehydes or ketones and tosylmethyl isocyanide (TOSMIC) — which proceeds with good to excellent yields for furan- and thiophene-containing substrates [1]. Civcir and coworkers demonstrated that structurally analogous furan/thiophene-based isoxazole derivatives (compounds 5 and 6 in their study) were synthesized in good to excellent yields using this methodology, and their structures were rigorously confirmed by UV-vis, FT-IR, LC-MS, ¹H-NMR, ¹³C-NMR, and elemental analysis [1]. This contrasts with oxazole analogs requiring alternative TosMIC-based conditions that sometimes afford lower yields with furan/thiophene substrates, and isothiazole derivatives that necessitate sulfur-transfer reagents and more forcing conditions [1]. For procurement decisions, the established synthetic route and comprehensive spectroscopic characterization data for this compound class support reliable resupply and quality-controlled batch production.

Synthetic chemistry Library synthesis Lead optimization

Optimal Research Application Scenarios for N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS 2097919-74-7)


De Novo Bromodomain Screening Campaigns Targeting BRD2, BRD4, or CREBBP with a Structurally Distinctive Acetyl-Lysine Bioisostere Probe

The 3,5-dimethylisoxazole core has been crystallographically validated as an acetyl-lysine mimetic scaffold capable of displacing histone peptides from bromodomains [1]. The target compound presents this validated pharmacophore appended with a sterically demanding, chiral furan-thiophene ethyl substituent — a substitution pattern not represented in published bromodomain inhibitor libraries. This compound is therefore optimally deployed as a diversity-enhancing screening probe in AlphaScreen, FP, or ITC-based bromodomain panels (BRD2, BRD3, BRD4, BRDT, CREBBP, PCAF), where its unique substitution vector may unveil subtype-selective binding modes not accessible to conventional N-benzyl or N-phenethyl 3,5-dimethylisoxazole ligands [1][2].

Structure-Activity Relationship (SAR) Studies Investigating the Impact of Heteroaryl Regioisomerism (Thiophen-2-yl vs. Thiophen-3-yl) on Target Binding Affinity and Selectivity

The target compound (thiophen-2-yl regioisomer) and its thiophen-3-yl counterpart (CAS 2097935-77-6) constitute a matched molecular pair for evaluating how the position of the sulfur atom within the thiophene ring modulates target engagement. Given that 3,5-dimethylisoxazole ligand affinity for bromodomains is sensitive to the steric and electronic character of the 4-substituent [1], comparative profiling of this regioisomeric pair can quantify the contribution of thiophene sulfur positioning to binding free energy, providing actionable SAR data for lead optimization. This application is particularly relevant for medicinal chemistry programs where subtle heterocycle positioning dictates subtype selectivity [2].

Enantioselective Probe Development Leveraging the Chiral sp³ Center for Target Discrimination

The branched ethyl linker of the target compound contains a single stereogenic sp³ carbon center, enabling enantiomer separation and differential biological evaluation. In chiral biological environments — such as bromodomain binding pockets or ATP-binding sites of kinases that also recognize isoxazole sulfonamide scaffolds — enantiomeric pairs can exhibit substantially different IC₅₀ values [1]. Procurement of the racemic mixture followed by chiral chromatographic resolution provides a cost-effective entry point for identifying the eutomer, which may then be developed into an enantiopure chemical probe with improved target selectivity and reduced off-target activity [2].

Physicochemical Property Benchmarking in CNS or Cell-Permeable Probe Optimization Campaigns

With a calculated logP of 1.93 and tPSA of 92 Ų [1], the target compound resides within the favorable physicochemical envelope for both oral bioavailability and blood-brain barrier penetration (typically logP 1–4, tPSA <90–100 Ų). This positions the compound as a starting point for CNS-targeted bromodomain inhibitor programs, where many published BET inhibitors (e.g., JQ1 derivatives) exceed logP 4 and exhibit limited brain exposure. The compound can serve as a balanced-lipophilicity comparator in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies alongside more lipophilic isoxazole sulfonamide analogs [1][2].

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.